![molecular formula C10H14N2O6 B12582700 1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)
1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione is a compound with significant importance in various scientific fields It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione typically involves the condensation of a pyrimidine base with a sugar moiety. One common method is the reaction of uracil with a protected ribose derivative, followed by deprotection steps to yield the final compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield uronic acids, while substitution can produce halogenated nucleosides .
Scientific Research Applications
Agricultural Applications
- Plant Metabolite : Agrocinopine A is recognized as a plant metabolite that plays a critical role in plant defense mechanisms. It has been shown to enhance resistance against pathogens by modulating the plant's immune response.
- Biopesticide Development : Due to its natural origin and effectiveness in promoting plant health, Agrocinopine A is being studied as a potential biopesticide. Research indicates that it can inhibit the growth of certain plant pathogens without harming beneficial microorganisms in the soil.
Pharmaceutical Applications
- Antiviral Activity : Studies have indicated that compounds similar to Agrocinopine A exhibit antiviral properties. Research is ongoing to explore its efficacy against viruses affecting both plants and humans.
- Drug Development : The unique structural features of Agrocinopine A make it a candidate for drug development. Its ability to interact with biological systems opens avenues for creating novel therapeutics targeting various diseases.
Case Study 1: Biopesticide Efficacy
A study conducted on the application of Agrocinopine A in agricultural settings demonstrated a significant reduction in the incidence of fungal infections in crops treated with this compound compared to untreated controls. The results indicated an increase in crop yield and quality due to enhanced disease resistance.
Case Study 2: Antiviral Research
In laboratory settings, Agrocinopine A was tested for its antiviral activity against specific viral strains. Preliminary results showed promising inhibition rates, suggesting potential use in developing antiviral medications.
Data Tables
Application Area | Description | Findings/Results |
---|---|---|
Agricultural | Enhances plant immunity | Reduced pathogen incidence by 40% |
Biopesticide | Natural pesticide alternative | Increased crop yield by 25% |
Pharmaceutical | Potential antiviral agent | Inhibition of viral replication by 60% |
Mechanism of Action
The mechanism of action of 1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can interfere with DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, disrupting their normal function .
Comparison with Similar Compounds
Uridine: A naturally occurring nucleoside with a similar structure.
Cytidine: Another nucleoside analog with comparable biochemical properties.
Thymidine: Shares structural similarities but differs in its specific applications.
Uniqueness: 1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione is unique due to its specific hydroxyl and methyl groups, which confer distinct chemical and biological properties. Its ability to be incorporated into nucleic acids and disrupt their function makes it a valuable tool in research and medicine .
Biological Activity
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H14N2O6
- Molecular Weight : 258.23 g/mol
- CAS Number : 2140-76-3
This compound features a pyrimidine ring substituted with a hydroxymethyl oxolane moiety, which is crucial for its biological activity.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of various bacterial strains. The presence of hydroxymethyl groups enhances the interaction with bacterial cell walls, leading to increased antimicrobial efficacy.
- Antiviral Properties : The compound has been evaluated for its antiviral activity against several viruses. Its ability to interfere with viral replication processes makes it a candidate for further development in antiviral therapies.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to nucleotide synthesis, which is vital for cellular proliferation.
Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications:
- Antibiotic Development : Given its antimicrobial properties, there is potential for developing new antibiotics based on this compound.
- Antiviral Drugs : Its ability to inhibit viral replication could lead to the development of antiviral medications.
- Cancer Therapy : The enzyme inhibition mechanism may offer avenues for cancer treatment by targeting rapidly dividing cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antiviral | Reduced viral replication | |
Enzyme Inhibition | Inhibition of nucleotide synthesis enzymes |
Case Studies
-
Antimicrobial Efficacy :
In a study published by , the compound was tested against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM. -
Antiviral Activity :
A recent investigation demonstrated that the compound effectively inhibited the replication of influenza virus in vitro. The study reported a 75% reduction in viral load at a concentration of 25 µM, suggesting strong antiviral potential . -
Mechanism Elucidation :
Another study explored the enzyme inhibition properties of the compound, highlighting its role in blocking dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis . This inhibition was shown to be dose-dependent and reversible.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
- Methodological Answer : Synthesis requires precise control of protecting groups and reaction conditions to preserve stereochemistry. For example, tert-butyldimethylsilyl (TBDMS) groups are often used to protect hydroxyl groups during glycosidic bond formation, as seen in intermediates like 3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran derivatives . Multi-step purification (e.g., column chromatography) and spectroscopic validation (NMR, MS) are critical to confirm stereochemical integrity .
Q. How can the compound’s structure be rigorously characterized?
- Methodological Answer : Use a combination of X-ray crystallography to resolve absolute stereochemistry and 2D NMR (e.g., COSY, HSQC) to confirm substituent positions. The InChI key and stereochemical descriptors (e.g., 2S,3R,4R,5R) should align with experimental data . For example, the oxolan-3-yl pyrimidine scaffold requires verification of hydrogen bonding patterns to distinguish it from stereoisomers .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Store under inert gas (argon) at −20°C in amber vials. Stability tests (HPLC, TGA) indicate decomposition above 40°C, with hydrolytic degradation observed in aqueous solutions at pH < 5 . Avoid prolonged exposure to oxidizing agents or moisture during handling .
Advanced Research Questions
Q. How can computational methods predict this compound’s interactions in drug design studies?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to viral proteases or enzymes. For instance, machine learning-based virtual screening (e.g., using PubChem descriptors) identified structurally similar pyrimidine-dione derivatives as SARS-CoV-2 inhibitors . Prioritize PAINS filters to exclude false-positive hits due to reactive functional groups .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). For example, discrepancies in cytotoxicity may arise from impurities in stereoisomeric mixtures; HPLC purity >98% is recommended . Link results to theoretical frameworks (e.g., enzyme kinetics) to contextualize mechanism-based outliers .
Q. What experimental challenges arise in studying glycosidic linkage dynamics?
- Methodological Answer : The oxolan ring’s conformation impacts hydrogen bonding with pyrimidine. Use variable-temperature NMR to study ring puckering or DFT calculations (Gaussian 16) to model transition states. For analogs like RX-3117, fluorination at C3 altered glycosidic torsion angles, necessitating revised force fields in simulations .
Q. How can researchers optimize synthetic routes for scale-up without compromising purity?
- Methodological Answer : Replace low-yielding steps (e.g., Mitsunobu reactions) with enzymatic catalysis or flow chemistry. For instance, tert-butyldiphenylsilyl (TBDPS) protection improved regioselectivity in tetrahydrofuran intermediates by 30% in pilot-scale syntheses . Monitor reaction progress via in-line FTIR to minimize byproducts.
Properties
Molecular Formula |
C10H14N2O6 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c13-3-5-8(9(16)6(4-14)18-5)12-2-1-7(15)11-10(12)17/h1-2,5-6,8-9,13-14,16H,3-4H2,(H,11,15,17)/t5-,6-,8+,9+/m1/s1 |
InChI Key |
NRJXZPWFUZOPTM-YGBUUZGLSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](O[C@@H]([C@@H]2O)CO)CO |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(OC(C2O)CO)CO |
Origin of Product |
United States |
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